molecular formula C17H24N4O3S B12477781 2-[Ethyl-(toluene-4-sulfonyl)-amino]-N-(3-imidazol-1-yl-propyl)-acetamide

2-[Ethyl-(toluene-4-sulfonyl)-amino]-N-(3-imidazol-1-yl-propyl)-acetamide

Cat. No.: B12477781
M. Wt: 364.5 g/mol
InChI Key: QXFJCBPXGNXZSR-UHFFFAOYSA-N
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Description

2-(N-ethyl-4-methylbenzenesulfonamido)-N-[3-(imidazol-1-yl)propyl]acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a sulfonamide group, an imidazole ring, and an acetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-ethyl-4-methylbenzenesulfonamido)-N-[3-(imidazol-1-yl)propyl]acetamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with N-ethylamine under basic conditions.

    Introduction of the imidazole ring: The imidazole ring can be introduced through a nucleophilic substitution reaction using 3-bromo-1-propylimidazole.

    Formation of the acetamide moiety: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the ethyl group.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to a sulfonic acid derivative.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

2-(N-ethyl-4-methylbenzenesulfonamido)-N-[3-(imidazol-1-yl)propyl]acetamide may have applications in:

    Medicinal Chemistry: Potential use as a drug candidate due to its unique structural features.

    Biology: Possible applications in biochemical assays or as a probe for studying biological pathways.

    Pharmaceuticals: Could be explored for its therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: May be used in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group could inhibit enzyme activity, while the imidazole ring might interact with metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds like sulfanilamide, which also contain the sulfonamide group.

    Imidazole Derivatives: Compounds such as histamine or metronidazole, which feature the imidazole ring.

    Acetamides: Compounds like acetanilide, which contain the acetamide moiety.

Uniqueness

2-(N-ethyl-4-methylbenzenesulfonamido)-N-[3-(imidazol-1-yl)propyl]acetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H24N4O3S

Molecular Weight

364.5 g/mol

IUPAC Name

2-[ethyl-(4-methylphenyl)sulfonylamino]-N-(3-imidazol-1-ylpropyl)acetamide

InChI

InChI=1S/C17H24N4O3S/c1-3-21(25(23,24)16-7-5-15(2)6-8-16)13-17(22)19-9-4-11-20-12-10-18-14-20/h5-8,10,12,14H,3-4,9,11,13H2,1-2H3,(H,19,22)

InChI Key

QXFJCBPXGNXZSR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NCCCN1C=CN=C1)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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